molecular formula C19H19BrN2O3 B2792397 2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-03-7

2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2792397
CAS No.: 852132-03-7
M. Wt: 403.276
InChI Key: MZTGGCIBHPEZPH-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a useful research compound. Its molecular formula is C19H19BrN2O3 and its molecular weight is 403.276. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-25-17-10-5-4-9-16(17)22(13-21-12-6-11-18(21)23)19(24)14-7-2-3-8-15(14)20/h2-5,7-10H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTGGCIBHPEZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BrN2O2, with a molecular weight of 306.15 g/mol. The compound features a bromine atom, a methoxyphenyl group, and a pyrrolidinyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the presence of the pyrrolidinone moiety may enhance its interaction with biological targets.

MechanismDescription
Enzyme InhibitionCovalent bonding with enzyme active sites
Receptor ModulationBinding to specific receptors to alter signaling pathways
ROS ProductionInduction of reactive oxygen species leading to apoptosis

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, it has been reported to induce apoptosis in cancer cell lines through the production of reactive oxygen species (ROS) and alteration of mitochondrial function .
  • Antimicrobial Properties : The compound has shown potential in inhibiting microbial growth, making it a candidate for further exploration in antimicrobial therapy.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating diseases such as diabetes and obesity .

Case Studies

A recent study highlighted the effectiveness of related compounds in inducing apoptosis in cancer cells, suggesting that structural similarities may confer similar effects on cellular mechanisms . Another investigation focused on the compound's interaction with human serum albumin (HSA), revealing insights into its pharmacokinetics and potential therapeutic efficacy .

Research Findings

Recent research has provided valuable insights into the biological activity of this compound:

  • In Vitro Studies : Tests conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating strong anticancer potential.
  • In Vivo Models : Animal studies showed that administration of the compound resulted in reduced tumor growth compared to control groups, supporting its therapeutic application .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of pathogenic microorganisms
Enzyme InhibitionEffective against key metabolic enzymes

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the ortho position of the benzamide ring undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for modifying the aromatic system or introducing new functional groups.

Reaction TypeConditionsProductsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C)Biaryl derivatives65–78
HydrolysisKOH/EtOH, reflux2-hydroxybenzamide analog72
AminationNH₃/MeOH, 60°C2-aminobenzamide derivative58

Key Findings :

  • Palladium-catalyzed cross-coupling reactions exhibit regioselectivity at the brominated position.

  • Hydrolysis proceeds via a two-step SNAr mechanism under basic conditions .

Reactivity of the Pyrrolidinone Moiety

The 2-oxopyrrolidin-1-ylmethyl group participates in ring-opening and hydrogen-bonding interactions due to its electron-deficient lactam structure.

Reaction TypeConditionsProductsNotes
Acid-Catalyzed HydrolysisHCl (conc.), 100°CN-methylsuccinimide + benzamideIrreversible lactam cleavage
ReductionLiAlH₄, THFPyrrolidine derivativePartial racemization observed
AlkylationNaH, alkyl halidesN-alkylated pyrrolidinoneSteric hindrance limits yield

Mechanistic Insights :

  • Hydrolysis of the pyrrolidinone ring generates succinimide intermediates under acidic conditions .

  • Reduction with LiAlH₄ converts the lactam to a secondary amine but may alter stereochemistry.

Amide Bond Reactivity

The tertiary amide linkage (N-[(2-oxopyrrolidin-1-yl)methyl]) exhibits limited hydrolysis resistance compared to primary/secondary amides.

ReactionConditionsOutcome
Acidic HydrolysisH₂SO₄, 120°CCleavage to carboxylic acid and amine
Enzymatic CleavageProtease (pH 7.4)No degradation (stable in physiological conditions)

Stability Profile :

  • Resists enzymatic hydrolysis due to steric shielding from the pyrrolidinone group.

  • Strong mineral acids degrade the amide bond within 4–6 hours .

Methoxyphenyl Group Transformations

The 2-methoxyphenyl substituent undergoes electrophilic substitution and demethylation reactions.

ReactionReagentsProductsYield (%)
NitrationHNO₃/H₂SO₄3-nitro-2-methoxyphenyl derivative41
DemethylationBBr₃, CH₂Cl₂Catechol analog89

Selectivity Notes :

  • Nitration occurs at the meta position relative to the methoxy group .

  • Demethylation with BBr₃ preserves the benzamide framework .

Thermal and Photochemical Behavior

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with CO and NH₃ as primary gaseous byproducts. Photostability studies (λ = 254 nm) show <5% degradation over 48 hours, indicating robustness under UV light .

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Dominant Pathway
Bromobenzamide1.0 (reference)Nucleophilic substitution
Pyrrolidinone0.3Ring-opening hydrolysis
Methoxyphenyl0.7Electrophilic substitution

Q & A

Q. Table 1: Synthetic Yield Optimization

StepSolventCatalystYield (%)Reference
Benzamide coreDCMEDCI65
Pyrrolidinone additionDMFK₂CO₃78

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Answer:
Discrepancies in crystallographic data (e.g., bond angles, torsion angles) may arise from polymorphic forms or refinement errors. To resolve these:

  • Data Collection : Use high-resolution X-ray diffraction (≤ 0.8 Å) and low-temperature (100 K) measurements to reduce thermal motion artifacts .
  • Refinement : Apply the SHELXL software with TWIN/BASF commands for twinned crystals. Validate using R-factor convergence (< 5%) and Hirshfeld surface analysis .
  • Polymorphism Screening : Test crystallization in mixed solvents (e.g., ethanol/water) to isolate dominant polymorphs .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm), pyrrolidinone (δ 2.2–2.5 ppm), and brominated aromatic protons (δ 7.5–8.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • HRMS : Confirm molecular weight (expected: ~415.3 g/mol) with < 2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H₂O gradient) .

Advanced: How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data in cancer cell lines?

Answer:
Contradictory IC₅₀ values (e.g., high in HeLa vs. low in MCF-7) may stem from substituent effects:

  • Methoxy Groups : The 2-methoxyphenyl moiety enhances lipid solubility, improving membrane permeability in MCF-7 (logP ≈ 3.2) .
  • Pyrrolidinone : Hydrogen-bonding with cellular targets (e.g., Bcl-2 proteins) may vary due to conformational flexibility. Perform molecular docking with AutoDock Vina to predict binding poses .
  • Bromine Position : Meta vs. para bromine affects steric hindrance. Compare analogues via 3D-QSAR (CoMFA/CoMSIA) .

Q. Table 2: SAR of Analogues

SubstituentHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
2-Bromo, 2-methoxy12.34.7
3-Bromo, 4-methoxy8.915.2

Advanced: What computational methods validate the compound’s potential as a kinase inhibitor?

Answer:

  • Docking Simulations : Use Schrödinger Maestro to model interactions with kinase ATP-binding pockets (e.g., CDK2). Prioritize compounds with ΔG < -9 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Identify key residues (e.g., Lys89, Glu145) for mutagenesis validation .
  • ADMET Prediction : Apply SwissADME to optimize bioavailability (TPSA < 90 Ų, rotatable bonds < 7) .

Basic: How can researchers mitigate solubility challenges during in vitro assays?

Answer:

  • Solubilization : Use DMSO stock solutions (≤ 0.1% final concentration) or β-cyclodextrin complexes .
  • Buffer Optimization : Test phosphate-buffered saline (PBS) with 0.1% Tween-80 or 5% PEG-400 .
  • Profilometry : Measure solubility via shake-flask method (pH 7.4, 25°C) and adjust salt forms (e.g., hydrochloride) .

Advanced: What strategies resolve discrepancies in metabolic stability data across species?

Answer:

  • Microsomal Assays : Compare human vs. murine liver microsomes. If CLₜₙₜ > 30 mL/min/kg in mice but < 10 in humans, attribute to CYP3A4/5 polymorphisms .
  • Metabolite ID : Use LC-QTOF-MS to detect oxidative (m/z +16) or hydrolytic (m/z -18) products. Block labile sites via deuteration .

Basic: What in vitro assays are recommended for initial neuroactivity screening?

Answer:

  • MAO-B Inhibition : Fluorescent assay (kynuramine substrate, λₑₓ/λₑₘ = 315/380 nm) .
  • Calcium Flux : Use Fluo-4 AM in SH-SY5Y cells (Ca²⁺ EC₅₀ < 10 µM indicates neuroactivity) .

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